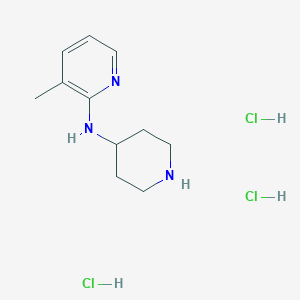

3-Méthyl-N-(pipéridin-4-yl)pyridin-2-amine trihydrochlorure

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-Methyl-N-(piperidin-4-yl)pyridin-2-amine trihydrochloride is a chemical compound that belongs to the class of heterocyclic amines It features a pyridine ring substituted with a methyl group and a piperidine ring

Applications De Recherche Scientifique

3-Methyl-N-(piperidin-4-yl)pyridin-2-amine trihydrochloride has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as a ligand in receptor binding studies.

Medicine: Explored for its potential therapeutic properties, including its role as an intermediate in drug synthesis.

Industry: Utilized in the development of materials with specific electronic properties.

Mécanisme D'action

Target of Action

It’s known that piperidine derivatives, which this compound is a part of, are present in more than twenty classes of pharmaceuticals . They play a significant role in the pharmaceutical industry .

Mode of Action

It’s known that piperidine derivatives can undergo various intra- and intermolecular reactions leading to the formation of various piperidine derivatives .

Biochemical Pathways

Piperidine derivatives are known to be involved in a wide range of biological activities .

Pharmacokinetics

It’s known that piperidine derivatives are widely used in drug design, suggesting they likely have favorable pharmacokinetic properties .

Result of Action

Piperidine derivatives are known to have a wide range of pharmacological activities .

Action Environment

It’s known that piperidine derivatives are stable under a variety of conditions, suggesting they may be robust to environmental influences .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-N-(piperidin-4-yl)pyridin-2-amine trihydrochloride typically involves the following steps:

Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters with ammonia and aldehydes.

Substitution with Piperidine: The piperidine ring is introduced through nucleophilic substitution reactions. For instance, 4-chloropyridine can react with piperidine under basic conditions to form the desired product.

Methylation: The methyl group is introduced via alkylation reactions, often using methyl iodide or methyl sulfate as the methylating agents.

Formation of Trihydrochloride Salt: The final step involves the conversion of the free base to its trihydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often employ automated systems to control reaction conditions precisely, ensuring consistent product quality.

Analyse Des Réactions Chimiques

Types of Reactions

3-Methyl-N-(piperidin-4-yl)pyridin-2-amine trihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are common, where the piperidine ring can be replaced with other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Piperidine in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Oxidized derivatives of the pyridine ring.

Reduction: Reduced amine derivatives.

Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Comparaison Avec Des Composés Similaires

Similar Compounds

N-(pyridin-4-yl)pyridin-4-amine: Similar structure but lacks the methyl group.

3-Nitro-N-(pyridin-4-yl)pyridin-4-amine: Contains a nitro group instead of a methyl group.

Piperidine derivatives: Various derivatives with different substituents on the piperidine ring.

Uniqueness

3-Methyl-N-(piperidin-4-yl)pyridin-2-amine trihydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the piperidine and pyridine rings, along with the methyl group, makes it a versatile compound for various applications.

Activité Biologique

3-Methyl-N-(piperidin-4-yl)pyridin-2-amine trihydrochloride, also known by its CAS number 1779129-90-6, is a compound with significant potential in pharmacological applications due to its unique structural features. This article delves into its biological activity, synthesis methods, receptor interactions, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 3-Methyl-N-(piperidin-4-yl)pyridin-2-amine trihydrochloride is C₁₁H₂₀Cl₃N₃, with a molecular weight of approximately 300.66 g/mol. The compound features a pyridine ring substituted with a piperidine moiety and a methyl group, making it a versatile building block for various pharmaceuticals and biologically active compounds.

Synthesis Methods

The synthesis of this compound typically involves several key reactions:

- Cyclization : Formation of the piperidine ring from appropriate precursors.

- Amination : Introduction of the amine functional group.

- Hydrochloride Salt Formation : Enhances solubility and stability in aqueous solutions.

Recent advancements in synthetic methodologies have enabled the efficient production of this compound and its derivatives, facilitating its application in drug design.

Receptor Interactions

Research has indicated that 3-Methyl-N-(piperidin-4-yl)pyridin-2-amine trihydrochloride exhibits promising interactions with various receptors, particularly:

- Melanocortin Receptors : This compound has been studied as a potential agonist for melanocortin receptors, which are implicated in metabolic regulation and appetite control. Activation of these receptors may offer therapeutic avenues for obesity and diabetes management .

- Opioid Receptors : Preliminary studies suggest that derivatives of this compound may act as selective κ-opioid receptor antagonists. This interaction could be significant in developing treatments for pain management and addiction .

Pharmacological Studies

The biological activity of this compound has been assessed through various pharmacological studies:

- Antibacterial Activity : Some derivatives have shown effective antibacterial properties against specific strains, indicating potential for developing new antimicrobial agents.

- Antifungal and Anthelmintic Activity : Studies have demonstrated that certain structural modifications can enhance antifungal and anthelmintic effects .

Case Studies

A few notable studies highlight the biological significance of 3-Methyl-N-(piperidin-4-yl)pyridin-2-amine trihydrochloride:

- Study on Melanocortin Agonists : A research article outlined the efficacy of piperidine derivatives in activating melanocortin receptors, suggesting that compounds like 3-Methyl-N-(piperidin-4-yl)pyridin-2-amine trihydrochloride could be developed into therapeutic agents for metabolic disorders .

- Stereochemical Effects on Biological Activity : Investigations into the stereochemical variations of related piperidine compounds revealed significant differences in their biological activities, underscoring the importance of structural configuration in drug design .

Comparative Analysis with Related Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N-(pyridin-4-yl)pyridin-4-amine | Lacks methyl group | Moderate receptor activity |

| 3-Nitro-N-(pyridin-4-yl)pyridin-4-amine | Contains nitro group | Limited activity |

| Piperidine Derivatives | Various substituents | Diverse pharmacological profiles |

The comparative analysis indicates that the specific substitution pattern of 3-Methyl-N-(piperidin-4-yl)pyridin-2-amine trihydrochloride enhances its biological activity compared to structurally similar compounds.

Propriétés

IUPAC Name |

3-methyl-N-piperidin-4-ylpyridin-2-amine;trihydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3.3ClH/c1-9-3-2-6-13-11(9)14-10-4-7-12-8-5-10;;;/h2-3,6,10,12H,4-5,7-8H2,1H3,(H,13,14);3*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICNCBXBIAXYSRJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CC=C1)NC2CCNCC2.Cl.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20Cl3N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.